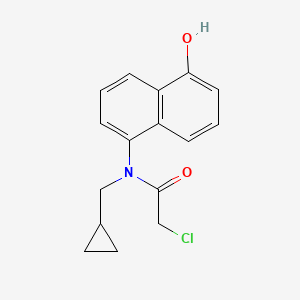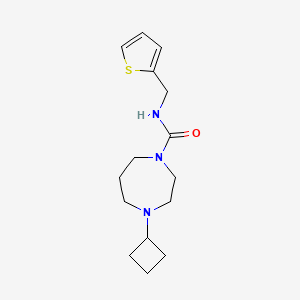
4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes. These compounds are characterized by a seven-membered ring containing two nitrogen atoms. The presence of a cyclobutyl group and a thiophen-2-ylmethyl group adds to the complexity and potential functionality of the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide typically involves the following steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors, often involving amine and halide functionalities.
Introduction of the Cyclobutyl Group: This step may involve the use of cyclobutyl halides or cyclobutyl Grignard reagents.
Attachment of the Thiophen-2-ylmethyl Group: This can be done through nucleophilic substitution reactions using thiophen-2-ylmethyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the diazepane ring or the thiophene ring, potentially leading to ring-opened products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring or the diazepane nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.
科学研究应用
4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways involving diazepane derivatives.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of materials or as an intermediate in the production of other chemicals.
作用机制
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would be determined by the nature of these interactions and the resulting biochemical effects.
相似化合物的比较
Similar Compounds
Diazepam: A well-known diazepane derivative used as a medication.
Cyclobutylamine: A simpler compound containing the cyclobutyl group.
Thiophene: The parent compound of the thiophen-2-ylmethyl group.
Uniqueness
4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in simpler or more common compounds.
属性
IUPAC Name |
4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c19-15(16-12-14-6-2-11-20-14)18-8-3-7-17(9-10-18)13-4-1-5-13/h2,6,11,13H,1,3-5,7-10,12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTDHCLQRXYHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
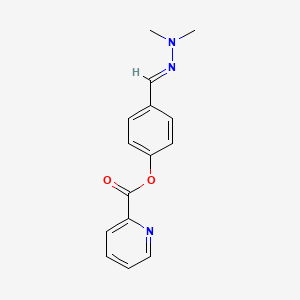
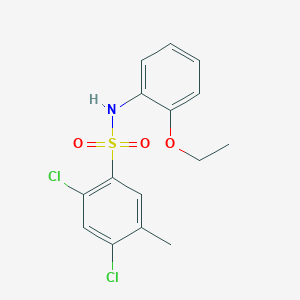
![3-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2709524.png)
![ethyl 4-({1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2709525.png)
![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2709526.png)
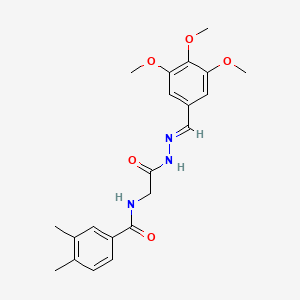
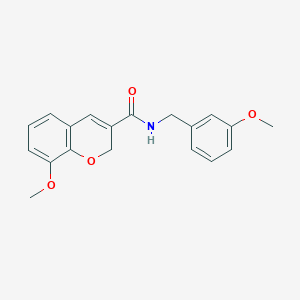
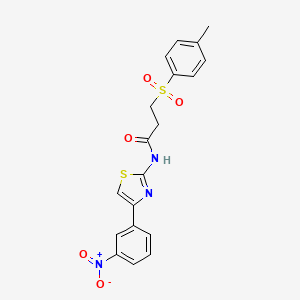
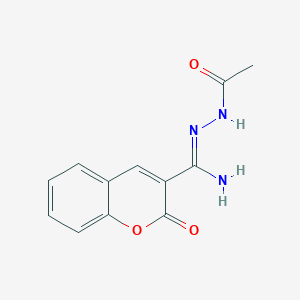
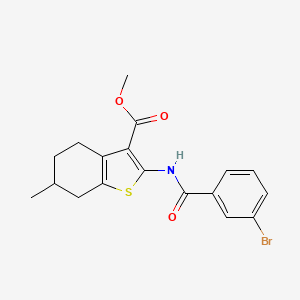

![2-acetamido-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(methylthio)butanamide](/img/structure/B2709542.png)
